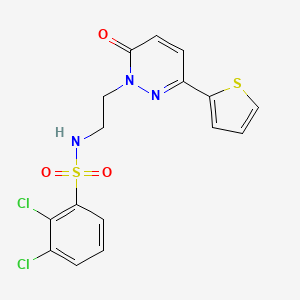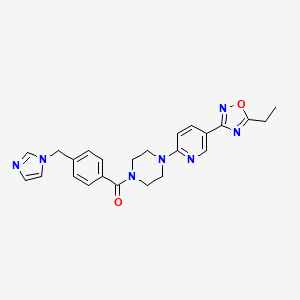
1-乙基-6-甲基-1,2,3,4-四氢异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and significant presence in natural products.
科学研究应用
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective properties and interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as an anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
Target of Action
The primary target of 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is the brain, where it exhibits a broad spectrum of action . It is an endogenous substance that has gained interest due to its high pharmacological potential .
Mode of Action
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline interacts with its targets in the brain, leading to a variety of effects. It has been shown to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that it may have a neuroprotective effect, preventing damage to neurons .
生化分析
Biochemical Properties
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. For instance, THIQs, the parent compounds of 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline, can interact with the agonistic conformation of dopamine (DA) receptors . They inhibit the formation of 3,4-dihydroxyphenylacetic acid and the production of free radicals, shifting DA catabolism toward COMT-dependent O-methylation .
Cellular Effects
The effects of 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline on various types of cells and cellular processes are significant. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit both MAO-A and B enzymes activity and increase neurotransmitters levels in the brain .
Molecular Mechanism
At the molecular level, 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline exerts its effects through several mechanisms. It can interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .
Metabolic Pathways
1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction conditions often include acidic catalysts and solvents like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes or the use of reducing agents such as sodium borohydride or sodium cyanoborohydride to achieve the desired tetrahydroisoquinoline structure .
化学反应分析
Types of Reactions: 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines .
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A compound with both neurotoxic and neuroprotective effects.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, widely studied for its biological activities
Uniqueness: 1-Ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline stands out due to its specific substitution pattern, which may confer unique biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives .
属性
IUPAC Name |
1-ethyl-6-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-3-12-11-5-4-9(2)8-10(11)6-7-13-12/h4-5,8,12-13H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJWBLHFTAFSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Benzyl-5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2592931.png)

![2-hydroxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2592935.png)




![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)
![N'-(2,6-dimethylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2592948.png)


![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)
